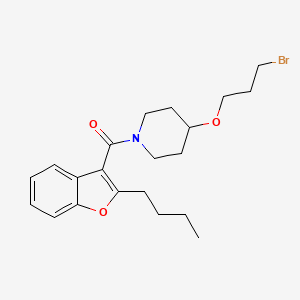

4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine

Description

BenchChem offers high-quality 4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H28BrNO3 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

[4-(3-bromopropoxy)piperidin-1-yl]-(2-butyl-1-benzofuran-3-yl)methanone |

InChI |

InChI=1S/C21H28BrNO3/c1-2-3-8-19-20(17-7-4-5-9-18(17)26-19)21(24)23-13-10-16(11-14-23)25-15-6-12-22/h4-5,7,9,16H,2-3,6,8,10-15H2,1H3 |

InChI Key |

WDDLLWSPZKDSLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)N3CCC(CC3)OCCCBr |

Origin of Product |

United States |

Biological Activity

The compound 4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine is of significant interest in pharmacological research due to its potential biological activity, particularly as a selective D3 dopamine receptor agonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine is a complex molecule characterized by a piperidine ring substituted with a benzofuran moiety. The presence of the bromopropoxy group and the butyl-1-benzofuran-3-carbonyl enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

- Molecular Formula: C19H26BrN O3

- Molecular Weight: 392.32 g/mol

The primary mechanism of action for this compound involves its role as a D3 dopamine receptor agonist . Dopamine receptors are crucial in various neurological processes, including mood regulation, reward pathways, and motor control. The selectivity for the D3 receptor over other dopamine receptors (D1 and D2) is particularly noteworthy, as it may reduce side effects commonly associated with broader-spectrum dopamine agonists.

Key Findings

- Dopamine Receptor Selectivity: Studies have shown that the compound exhibits high selectivity for the D3 receptor, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors .

- Neuroprotective Effects: In vitro studies indicate that this compound may protect dopaminergic neurons from neurodegeneration, suggesting potential therapeutic applications in neuropsychiatric disorders .

In Vivo Studies

Preclinical models have demonstrated that compounds similar to 4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine exhibit neuroprotective properties against neurotoxic agents such as MPTP and 6-OHDA. These studies suggest that selective D3R agonists can mitigate dopaminergic cell death, potentially offering new avenues for treating conditions like Parkinson's disease .

Table: Comparative Biological Activity of Related Compounds

| Compound | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | Neuroprotective Effect |

|---|---|---|---|

| 4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine | TBD | TBD | Yes |

| Compound A | 710 ± 150 | Inactive | Yes |

| Compound B | 278 ± 62 | Inactive | Yes |

Note: TBD = To Be Determined.

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice treated with MPTP demonstrated that administration of selective D3R agonists significantly reduced neurodegeneration compared to control groups. Histological analysis showed preserved dopaminergic neurons in treated animals .

Case Study 2: Behavioral Studies

Behavioral assays in rodent models indicated that treatment with the compound led to improved motor function and reduced anxiety-like behaviors, suggesting a potential role in managing symptoms associated with dopaminergic dysfunction .

Preparation Methods

Synthesis of the Piperidine Core Functionalized with Bromopropoxy Group

The key intermediate for the synthesis is typically a 4-bromo-piperidine derivative , which is then converted to the 4-(3-bromopropoxy)-substituted piperidine. The preparation of the piperidine moiety involves:

- Protection of the piperidine nitrogen as a Boc (tert-butoxycarbonyl) carbamate to prevent side reactions during subsequent steps.

- Introduction of the 3-bromopropoxy substituent via nucleophilic substitution or etherification reactions.

Typical Procedure for N-Boc-4-bromopiperidine

This intermediate is crucial as it provides the piperidine ring with a bromine handle at the 4-position for further functionalization.

Introduction of the 3-Bromopropoxy Side Chain

The 3-bromopropoxy group is introduced onto the piperidine nitrogen or oxygen via nucleophilic substitution using 3-bromopropanol derivatives or related alkyl halides.

- A common approach involves reacting 4-(3-chloropropyl)piperidine or similar precursors with brominated alkoxy reagents.

- Alternatively, the reaction of piperidine derivatives with 3-bromopropanol under basic conditions can yield the desired ether linkage.

A representative synthetic step is:

- Reaction of the piperidine nitrogen or oxygen nucleophile with 3-bromopropyl halides (e.g., 3-bromopropyl bromide or chloride) in polar aprotic solvents like DMF at 55–60 °C for 12 hours.

- The reaction mixture is then worked up by extraction with ethyl acetate, washing with brine, drying, and concentration.

Coupling with 2-Butyl-1-benzofuran-3-carbonyl Moiety

The benzofuran fragment is introduced via acylation of the piperidine nitrogen with the 2-butyl-1-benzofuran-3-carbonyl chloride or a corresponding activated ester.

- The synthesis of the benzofuran carbonyl chloride involves standard Friedel-Crafts acylation or other benzofuran functionalization methods.

- Coupling is performed under anhydrous conditions, often with a base like triethylamine or DIPEA, in solvents such as dichloromethane or DMF.

- The reaction is typically carried out at low temperature (0 °C to room temperature) to control reactivity and avoid side reactions.

Summary of Reaction Conditions and Yields

Representative Reaction Scheme (Conceptual)

Protection:

4-Bromopiperidine hydrobromide + Boc2O + base → N-Boc-4-bromopiperidineEtherification:

N-Boc-4-bromopiperidine + 3-bromopropyl bromide → N-Boc-4-(3-bromopropoxy)piperidineDeprotection (if needed):

Removal of Boc protecting group under acidic conditions to free the piperidine nitrogenAcylation:

Free piperidine + 2-butyl-1-benzofuran-3-carbonyl chloride → 4-(3-Bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine

Analytical Characterization

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of Boc group, bromopropoxy side chain, piperidine ring protons, and benzofuran aromatic signals.

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with the molecular formula.

- IR Spectroscopy: Characteristic carbonyl stretching frequencies (~1690–1700 cm⁻¹) and C–Br stretches confirm functional groups.

- Purity: Flash chromatography and recrystallization are used to purify intermediates and final product.

Notes on Experimental Conditions

- All reactions are preferably conducted under inert atmosphere (N2) to avoid moisture and oxidation.

- Anhydrous solvents such as dry DCM, THF, or DMF are used.

- Base equivalents are carefully controlled to avoid side reactions.

- Reaction times and temperatures are optimized to maximize yield and purity.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-bromopropoxy)-1-(2-butyl-1-benzofuran-3-carbonyl)piperidine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Alkylation : Introducing the 3-bromopropoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling : Reacting the piperidine scaffold with 2-butyl-1-benzofuran-3-carbonyl chloride using coupling agents like DCC/DMAP .

- Protection/Deprotection : Tert-butoxycarbonyl (Boc) groups may protect reactive amines during synthesis, followed by acidic deprotection .

- Optimization : Control reaction temperature (60–80°C), solvent polarity (acetonitrile or THF), and stoichiometry to minimize byproducts .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry (e.g., benzofuran carbonyl resonance at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% peak area) using C18 columns and acetonitrile/water gradients .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺] calculated for C₂₂H₂₇BrNO₃: 456.12) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to avoid decomposition .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step of the synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen .

- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate acyl transfer .

- Temperature Control : Maintain 50–60°C to balance reaction rate and side reactions. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- 2D NMR Analysis : Perform COSY and HSQC to resolve overlapping signals caused by conformational flexibility in the piperidine ring .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Isotopic Labeling : Use deuterated analogs to track dynamic exchange processes in solution .

Q. What strategies are effective for analyzing degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and acidic/basic hydrolysis (0.1M HCl/NaOH) .

- LC-MS/MS : Identify brominated byproducts (e.g., debrominated analogs) via fragmentation patterns and accurate mass .

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under varying temperatures .

Q. How can computational methods predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Simulate binding to target receptors (e.g., serotonin transporters) using AutoDock Vina and PDB structures .

- QSAR Models : Corolate electronic descriptors (e.g., HOMO/LUMO energies) with IC₅₀ values from enzyme inhibition assays .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Comparative Assays : Re-test the compound alongside reference standards under identical conditions (e.g., pH, cell lines) .

- Metabolite Profiling : Use hepatocyte models to identify active/inactive metabolites that may explain variability .

- Structural Analog Synthesis : Modify the bromopropoxy or benzofuran moieties to isolate structure-activity relationships (SAR) .

Stability and Formulation

Q. What factors influence the compound’s solubility in aqueous formulations?

- Methodological Answer :

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility via complexation .

- pH Adjustment : Ionize the piperidine nitrogen (pKa ~8.5) by formulating at pH 4–5 .

- Lyophilization : Prepare stable lyophilized powders with mannitol as a cryoprotectant .

Method Development

Q. How to develop a validated HPLC method for quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.